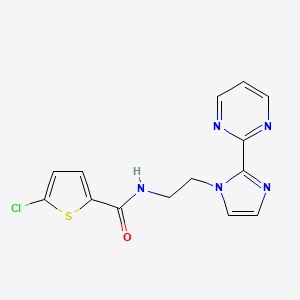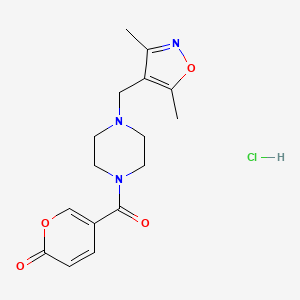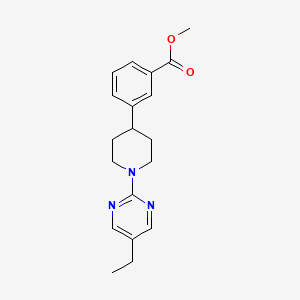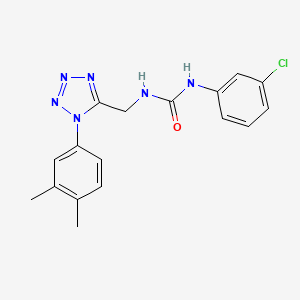
3-fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide
カタログ番号:
B2753304
CAS番号:
1797881-84-5
分子量:
331.387
InChIキー:
XAERYJPWISHQBS-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The compound also has methoxy groups and a fluorine atom, which can significantly affect its chemical properties.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate amine with a carboxylic acid or its derivative to form the benzamide group. The methoxy groups could be introduced through a methylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, amide group, and methoxy groups. The fluorine atom would be attached to the benzene ring.Chemical Reactions Analysis
The compound could undergo various chemical reactions. For example, the amide group could be hydrolyzed to yield a carboxylic acid and an amine. The methoxy groups could potentially undergo demethylation under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents .科学的研究の応用
Alzheimer's Disease Research
- Serotonin Receptors and Alzheimer's Disease : A study used a serotonin 1A (5-HT1A) molecular imaging probe, structurally related to 3-fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide, in PET scans to quantify 5-HT1A receptor densities in the brains of Alzheimer's disease patients. This research found significant decreases in receptor densities, correlating with worsening clinical symptoms and neuropathological loads (Kepe et al., 2006).
Synthesis of Fluorinated Compounds
- Synthesis of Fluorinated Heterocyclic Compounds : Fluorinated compounds, including those related to this compound, have been synthesized for applications in pharmaceutical and chemical industries. These compounds have shown efficacy in creating diverse structures such as pyrazolones and pyrimidines (Shi, Wang, & Schlosser, 1996).
Cancer Research
- Imaging Sigma-2 Receptor Status in Tumors : Fluorine-containing benzamide analogs, structurally similar to this compound, have been developed for PET imaging of sigma-2 receptors in solid tumors. These compounds showed high tumor uptake and are promising for cancer diagnosis and research (Tu et al., 2007).
Synthesis of Electroactive Polyamides
- Electroactive Fluorophores : Electroactive polyamides with bis(diphenylamino)-fluorene units, related to the chemical structure of interest, have been synthesized. These polyamides showed excellent solubility, thermal stability, and promising electrochromic characteristics, indicating their potential in materials science applications (Sun et al., 2016).
Chemical Synthesis and Design
- Synthesis of Fluoronaphthoic Acids : Research in synthesizing mono- and difluoronaphthoic acids, relevant to the structure of this compound, has been conducted. These compounds are significant in various biological applications (Tagat et al., 2002).
Photophysical Studies
- Anion-Sensing Fluorescent Probes : A study involving a fluorescent molecular system structurally related to the compound demonstrated its ability to sense fluoride ions, indicating its application in analytical chemistry (Sarkar & Samanta, 2007).
Drug Discovery
- Inhibitors for Kinase Superfamily : Substituted compounds similar to this compound have been identified as potent inhibitors of the Met kinase superfamily, showing promise in the development of new therapeutic agents (Schroeder et al., 2009).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3/c1-4-19(24-3,15-8-6-5-7-9-15)13-21-18(22)14-10-11-17(23-2)16(20)12-14/h5-12H,4,13H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAERYJPWISHQBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C1=CC(=C(C=C1)OC)F)(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N,N-diethyl-2,3,4-trimethylbenzenesulfonamide
Cat. No.: B2753222
CAS No.: 433962-72-2
2-Chloro-4-(difluoromethyl)-6-fluorobenzoic acid
Cat. No.: B2753225
CAS No.: 2248299-43-4
methyl 4,5-dimethoxy-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2...
Cat. No.: B2753228
CAS No.: 853890-15-0
2-(2-chloro-6-fluorophenyl)-N-{[1-(thian-4-yl)piperidin...
Cat. No.: B2753229
CAS No.: 2034260-30-3



![2-(2-chloro-6-fluorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2753229.png)
![ETHYL 4-(2-{[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE](/img/structure/B2753230.png)

![N-(4-bromo-3-methylphenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2753232.png)
![N-[1-(2-Chloropropanoyl)azetidin-3-yl]cyclobutanecarboxamide](/img/structure/B2753233.png)




![1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2753242.png)
![4-[2,4-Bis(propan-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2753244.png)
